molecular formula C11H14N4O2 B2875228 1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034403-72-8

1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2875228
CAS No.: 2034403-72-8
M. Wt: 234.259
InChI Key: FEINMLSJPGDIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .

Scientific Research Applications

1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has a wide range of applications in scientific research:

Future Directions

Pyrazolo[1,5-a]pyridines have been recognized to a greater extent and are being examined further for better results . They offer a new approach in the fight against pathogenic protozoan parasites . This suggests that “1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” may also have potential applications in medicinal chemistry.

Mechanism of Action

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for diverse applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-17-7-5-12-11(16)14-9-3-6-15-10(8-9)2-4-13-15/h2-4,6,8H,5,7H2,1H3,(H2,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEINMLSJPGDIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC2=CC=NN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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